(2E)-N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-3-(furan-2-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2E)-N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-3-(furan-2-yl)prop-2-enamide is a useful research compound. Its molecular formula is C15H17N3O2 and its molecular weight is 271.32. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (2E)-N-[(5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl]-3-(furan-2-yl)prop-2-enamide is a pyrazole derivative that has garnered attention due to its potential biological activities. Pyrazole compounds are known for their diverse pharmacological properties, including anti-inflammatory, antibacterial, and anticancer activities. This article reviews the biological activity of this specific compound, summarizing research findings, case studies, and relevant data.
The molecular formula for this compound is C15H18N4O2, with a molecular weight of approximately 298.34 g/mol. Its structure features a furan ring and a pyrazole moiety, which are crucial for its biological interactions.
Antimicrobial Activity
Recent studies have indicated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, a study on various pyrazole compounds demonstrated their effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The specific compound may share similar properties due to the presence of the pyrazole ring, which is known to enhance antibacterial activity through various mechanisms, including enzyme inhibition and membrane disruption .
Enzyme Inhibition
Enzyme inhibition is another critical aspect of the biological activity of pyrazole derivatives. The compound has been evaluated for its potential as an inhibitor of tyrosinase, an enzyme involved in melanin production. Tyrosinase inhibitors are valuable in treating hyperpigmentation disorders. In related studies, compounds structurally similar to this compound showed IC50 values in the low micromolar range, indicating potent inhibitory effects .
Anticancer Potential
The anticancer properties of pyrazole derivatives have been extensively researched. Compounds with similar structural features have been found to induce apoptosis in cancer cells and inhibit tumor growth in various cancer models. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation. For example, certain pyrazole analogs have demonstrated activity against breast cancer cell lines by disrupting cell cycle progression .
Case Study 1: Antibacterial Activity
In a recent study published in PubMed, several pyrazole derivatives were synthesized and tested against bacterial strains. The results indicated that compounds with a furan substituent exhibited enhanced antibacterial activity compared to those without it. The study concluded that the incorporation of furan rings could be beneficial for developing new antibacterial agents .
Case Study 2: Enzyme Inhibition Studies
A detailed investigation into the enzyme inhibition capabilities of related pyrazole compounds revealed that they could effectively inhibit acetylcholinesterase (AChE) and urease. The IC50 values for these compounds ranged from 0.63 µM to 21.25 µM, showcasing their potential as therapeutic agents for conditions like Alzheimer's disease and urinary tract infections .
Data Tables
Properties
IUPAC Name |
(E)-N-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-3-(furan-2-yl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-18-14(11-4-5-11)9-12(17-18)10-16-15(19)7-6-13-3-2-8-20-13/h2-3,6-9,11H,4-5,10H2,1H3,(H,16,19)/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNKJQSOAEQQDJK-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CNC(=O)C=CC2=CC=CO2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=CC(=N1)CNC(=O)/C=C/C2=CC=CO2)C3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.